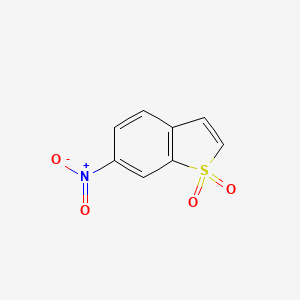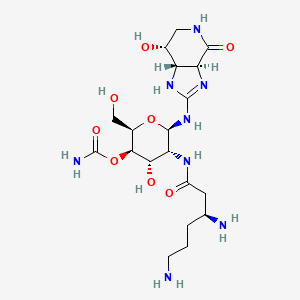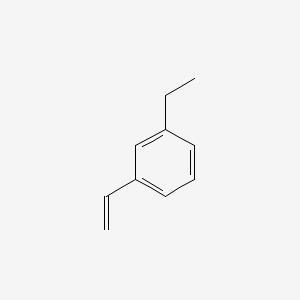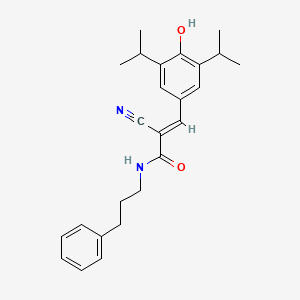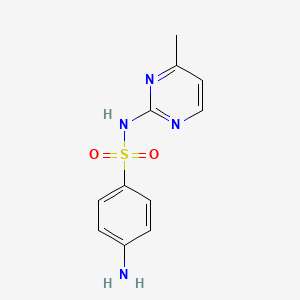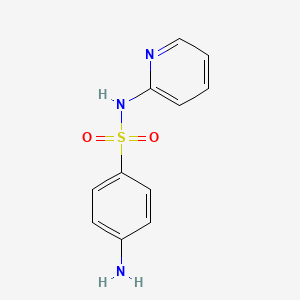
磺胺嘧啶
概述
科学研究应用
磺胺吡啶有几个科学研究应用:
化学: 它被用作分析化学中研究磺胺类抗生素的参考化合物。
生物学: 磺胺吡啶用于研究其对细菌生长和耐药机制的影响。
作用机制
磺胺吡啶通过抑制细菌酶二氢叶酸合成酶来发挥其抗菌作用。该酶对于细菌中叶酸的合成至关重要,而叶酸对于细菌的生长和繁殖是必需的 . 通过竞争性抑制该酶,磺胺吡啶阻止叶酸的合成,从而导致细菌生长抑制。
生化分析
Biochemical Properties
Sulfapyridine plays a significant role in biochemical reactions, particularly in its interaction with bacterial enzymes. It is known to inhibit dihydropteroate synthase, an enzyme involved in the folate synthesis pathway of bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. Sulfapyridine also interacts with various proteins and biomolecules, including bacterial cell wall components, leading to its antibacterial effects .
Cellular Effects
Sulfapyridine affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of folic acid, leading to impaired DNA synthesis and cell division. In human cells, sulfapyridine has been shown to modulate immune responses by affecting cytokine production and reducing inflammation. It also influences cell signaling pathways and gene expression, contributing to its therapeutic effects in inflammatory diseases .
Molecular Mechanism
The molecular mechanism of sulfapyridine involves its binding to the active site of dihydropteroate synthase, thereby inhibiting the enzyme’s activity. This inhibition blocks the conversion of para-aminobenzoic acid to dihydropteroate, a precursor of folic acid. Additionally, sulfapyridine may exert its effects through the modulation of immune cell function and the inhibition of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulfapyridine have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that sulfapyridine can have sustained anti-inflammatory effects, although its efficacy may decrease over time due to the development of bacterial resistance or changes in cellular responses .
Dosage Effects in Animal Models
The effects of sulfapyridine vary with different dosages in animal models. At therapeutic doses, sulfapyridine effectively reduces inflammation and bacterial growth. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where low doses may not produce significant therapeutic benefits, while high doses can lead to adverse effects .
Metabolic Pathways
Sulfapyridine is metabolized in the liver through acetylation and hydroxylation pathways. The main metabolites include N-acetylsulfapyridine and 5-hydroxysulfapyridine. These metabolites are further conjugated with glucuronic acid and excreted in the urine. The metabolic pathways of sulfapyridine are influenced by genetic factors, which can affect the rate of acetylation and hydroxylation .
Transport and Distribution
Sulfapyridine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can bind to plasma proteins, which affects its distribution and bioavailability. The compound is known to accumulate in inflamed tissues, where it exerts its therapeutic effects. Transporters such as organic anion transporters may play a role in the cellular uptake and distribution of sulfapyridine .
Subcellular Localization
Sulfapyridine is primarily localized in the cytoplasm of cells, where it interacts with its target enzymes and proteins. It may also be found in other subcellular compartments, such as the nucleus, where it can influence gene expression. Post-translational modifications and targeting signals may direct sulfapyridine to specific cellular compartments, enhancing its activity and function .
准备方法
磺胺吡啶可以通过多种方法合成。一种常见的合成路线涉及将对硝基苯磺酰胺吡啶还原为对氨基苯磺酰胺吡啶。该反应在 80°C 下使用纳米铁粉、氯化铵和甲醇作为溶剂进行 3 小时 . 另一种方法涉及 4-乙酰氨基苯磺酰氯与 2-氨基吡啶的反应 . 工业生产方法通常涉及类似的合成路线,但在更大规模上进行,并优化反应条件,以确保高产率和纯度。
化学反应分析
磺胺吡啶会发生多种化学反应,包括:
氧化: 磺胺吡啶可以氧化形成磺酸衍生物。
还原: 磺胺吡啶的还原可以生成胺衍生物。
取代: 磺胺吡啶可以发生取代反应,特别是在氨基上,形成各种衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢气等还原剂以及卤代烃等取代试剂。这些反应形成的主要产物取决于所用试剂和具体条件。
相似化合物的比较
磺胺吡啶在结构上与其他磺胺类抗生素(如磺胺甲恶唑和磺胺嘧啶)相似。 它的具体应用及其治疗的疾病是独一无二的。例如,磺胺甲恶唑通常与甲氧苄啶合用治疗泌尿道感染,而磺胺嘧啶则用于治疗弓形虫病。另一方面,磺胺吡啶主要用于治疗疱疹样皮炎和其他皮肤病 .
类似的化合物包括:
- 磺胺甲恶唑
- 磺胺嘧啶
- 柳氮磺胺吡啶 (一种在代谢过程中释放磺胺吡啶和美沙拉嗪的前药)
属性
IUPAC Name |
4-amino-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECHUMIMRBOMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Record name | SULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026067 | |
| Record name | Sulfapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfapyridine appears as odorless or almost odorless white or yellowish-white crystalline powder. Very slightly bitter taste. Aqueous solution is neutral. (NTP, 1992), Solid | |
| Record name | SULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfapyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 2.35e-01 g/L | |
| Record name | SID855656 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfapyridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfapyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfapyridine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid by means of processing the substrate para-aminobenzoic acid (PABA). Dihydropteroate synthetase activity is vital in the synthesis of folate, and folate is required for cells to make nucleic acids, such as DNA or RNA. So if DNA molecules cannot be built, the cell cannot divide. | |
| Record name | Sulfapyridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144-83-2 | |
| Record name | SULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfapyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfapyridine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfapyridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfapyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfapyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfapyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfapyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5V2N1KE8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfapyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
376 to 379 °F (NTP, 1992), 192 °C | |
| Record name | SULFAPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfapyridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfapyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sulfapyridine exert its antibacterial effect?
A1: Sulfapyridine, a sulfonamide antibiotic, functions by disrupting the synthesis of folic acid in bacteria. [] It competitively inhibits the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor to folic acid. [] Folic acid is essential for bacterial DNA synthesis and cellular processes. By depriving bacteria of this crucial component, Sulfapyridine halts their growth and proliferation. []
Q2: What is the molecular formula and weight of Sulfapyridine?
A2: Sulfapyridine's molecular formula is C11H11N3O2S, and its molecular weight is 249.29 g/mol. []
Q3: Is there spectroscopic data available for Sulfapyridine?
A3: While the provided research papers focus on biological effects and metabolism, spectroscopic techniques like UV spectroscopy are commonly used for analyzing Sulfapyridine concentration in various matrices like serum. []
Q4: How does the formulation of Sulfapyridine affect its stability and absorption?
A4: Research indicates that enteric-coated Sulfasalazine tablets (Sulfasalazine being a prodrug of Sulfapyridine) exhibit delayed and reduced absorption of Sulfapyridine compared to uncoated tablets. [] This suggests a potential influence of formulation on both the stability and absorption profile of Sulfapyridine.
Q5: Are there any catalytic applications of Sulfapyridine?
A5: The provided research primarily focuses on Sulfapyridine's role as an antimicrobial agent. While no direct catalytic applications are mentioned, its interaction with enzymes like dihydropteroate synthase could be further explored for potential catalytic properties.
Q6: Have there been any computational studies on Sulfapyridine?
A6: While the provided papers do not specifically mention computational studies, computational chemistry techniques like QSAR (Quantitative Structure-Activity Relationship) modeling can be employed to understand the relationship between Sulfapyridine's structure and its activity. [] This could involve exploring the impact of structural modifications on potency and selectivity.
Q7: How do structural modifications of Sulfapyridine affect its activity?
A7: The core structure of Sulfapyridine, particularly the sulfonamide group, is essential for its antibacterial activity. [] Modifications to this core structure can significantly impact its ability to inhibit dihydropteroate synthase, leading to alterations in potency and potentially affecting its spectrum of activity against different bacterial species.
Q8: How does the chemical structure of Sulfapyridine relate to its stability?
A8: Sulfapyridine contains an azo bond, which is known to be susceptible to reductive cleavage by bacterial azo reductases in the colon. [] This cleavage leads to the formation of Sulfapyridine and 5-aminosalicylic acid, the primary active metabolites. Understanding this metabolic pathway is crucial for developing formulations that optimize Sulfapyridine's delivery and efficacy.
Q9: Are there specific safety regulations for handling and disposing of Sulfapyridine?
A9: As with all pharmaceuticals, handling and disposal of Sulfapyridine are subject to specific regulations and guidelines to minimize risks to human health and the environment. Consulting relevant safety data sheets and regulatory agencies is essential for ensuring proper handling and disposal practices.
Q10: How is Sulfapyridine metabolized in the body?
A10: Sulfapyridine undergoes significant metabolism, primarily in the liver. [] One major metabolic pathway is acetylation, resulting in the formation of N4-acetylsulfapyridine. [] Additionally, Sulfapyridine can undergo glucuronidation, forming sulfapyridine-O-glucuronide. [] These metabolites are then excreted in the urine. Understanding the metabolic profile of Sulfapyridine is crucial for optimizing dosing regimens and minimizing the risk of toxicity.
Q11: What factors can influence the absorption of Sulfapyridine?
A11: The presence of food in the gastrointestinal tract can significantly impact Sulfapyridine's absorption. [] Studies have shown that administration of Sulfasalazine after a meal leads to delayed peak plasma concentrations (tmax) and reduced maximum concentration (Cmax) and area under the curve (AUC) of both Sulfasalazine and Sulfapyridine compared to administration in the fasted state. []
Q12: What in vivo models are used to study Sulfapyridine's efficacy?
A12: Mouse models of pneumococcal infection are commonly employed to assess the therapeutic potential of Sulfapyridine. [] These models involve infecting mice with a specific strain of Streptococcus pneumoniae and then administering varying doses of Sulfapyridine to evaluate its ability to protect against mortality.
Q13: Can bacteria develop resistance to Sulfapyridine?
A13: Yes, bacteria can develop resistance to Sulfapyridine, primarily through mutations in the dihydropteroate synthase enzyme, making it less susceptible to inhibition. [] This resistance can arise from inadequate treatment regimens or prolonged exposure to suboptimal drug concentrations.
Q14: Does Sulfapyridine resistance confer cross-resistance to other sulfonamides?
A14: Yes, there's a potential for cross-resistance between Sulfapyridine and other sulfonamide antibiotics, as they share a similar mechanism of action. [] Resistance mechanisms often involve alterations in the target enzyme, which can affect the binding of multiple sulfonamides.
Q15: What are some known toxic effects associated with Sulfapyridine?
A15: Sulfapyridine administration can lead to several adverse effects, including nausea and vomiting, which are the most common. [] These effects are primarily attributed to the drug's local irritant effects on the gastrointestinal tract. [] Other less common but potentially serious adverse effects include hematological abnormalities like agranulocytosis and hemolytic anemia.
Q16: What specific renal effects have been observed with Sulfapyridine?
A16: Research in dogs has shown that acetylsulfapyridine, a major metabolite of Sulfapyridine, can potentially impair renal function. [] This effect has been linked to the formation of crystalline aggregates of acetylsulfapyridine in the kidneys, leading to obstruction and damage. []
Q17: Are there strategies to improve the delivery of Sulfapyridine to specific sites of infection?
A17: While the research papers don't delve into targeted drug delivery for Sulfapyridine, various strategies can be explored, including nanoparticle-based delivery systems. By encapsulating the drug within nanoparticles, researchers can potentially enhance its solubility, bioavailability, and targeted delivery to specific tissues, improving its therapeutic index and reducing off-target effects.
Q18: Are there any known biomarkers to predict Sulfapyridine efficacy or toxicity?
A18: While the provided research does not highlight specific biomarkers for Sulfapyridine efficacy or toxicity, monitoring serum drug levels, particularly free Sulfapyridine, can provide insights into potential therapeutic response and risk of toxicity. [] Further research is needed to identify more specific and sensitive biomarkers.
Q19: How is Sulfapyridine typically measured in biological samples?
A19: High-performance liquid chromatography (HPLC) is a widely employed technique for the quantitative determination of Sulfapyridine and its metabolites in biological samples like serum and urine. [] This method offers high sensitivity and selectivity, allowing for accurate measurement of drug concentrations.
Q20: What is the environmental fate of Sulfapyridine?
A20: Research suggests that Sulfapyridine can persist in the environment, particularly in soil and water systems. [] Its interaction with soil organic matter, specifically humic substances, plays a crucial role in its environmental fate. [] Understanding these interactions is essential for assessing its potential impact on ecosystems and developing strategies for its removal or degradation.
Q21: How does the solubility of Sulfapyridine impact its bioavailability?
A21: Sulfapyridine's limited water solubility poses challenges for its formulation and absorption. [] Its dissolution rate, a critical factor determining its bioavailability, can be influenced by factors like particle size and formulation excipients.
Q22: How are analytical methods for measuring Sulfapyridine validated?
A22: Validation of analytical methods for Sulfapyridine, like those employing HPLC, involves rigorous assessment of parameters such as accuracy, precision, linearity, specificity, sensitivity, and robustness. [] These validation steps ensure the reliability and reproducibility of the analytical data generated.
Q23: What measures are taken to ensure the quality of Sulfapyridine during manufacturing?
A23: Stringent quality control measures are implemented throughout the manufacturing process of Sulfapyridine to ensure its identity, purity, potency, and stability. These measures adhere to regulatory guidelines and pharmacopoeial standards to guarantee the drug's safety and efficacy.
Q24: Can Sulfapyridine elicit an immune response?
A24: Yes, Sulfapyridine has the potential to elicit an immune response, leading to hypersensitivity reactions in some individuals. [] These reactions can range from mild skin rashes to more severe and potentially life-threatening conditions like Stevens-Johnson syndrome and toxic epidermal necrolysis.
Q25: Does Sulfapyridine interact with drug transporters?
A25: While the provided research does not explicitly focus on drug-transporter interactions, it's known that sulfonamides can interact with various drug transporters, potentially influencing their absorption, distribution, and elimination.
Q26: Can Sulfapyridine affect the activity of drug-metabolizing enzymes?
A26: Information regarding Sulfapyridine's potential to induce or inhibit drug-metabolizing enzymes is limited in the provided research. Further investigations are needed to fully elucidate its interactions with these enzymes and their clinical implications.
Q27: Is Sulfapyridine biodegradable?
A27: Information regarding Sulfapyridine's biodegradability is limited in the provided research. Further studies are necessary to determine its environmental persistence and potential for biodegradation.
Q28: Are there alternative drugs to Sulfapyridine for treating bacterial infections?
A28: Yes, several other antibiotics, including other sulfonamides, penicillin, and cephalosporins, can be used as alternatives to Sulfapyridine, depending on the specific bacterial infection and the patient's individual factors.
Q29: How should Sulfapyridine waste be managed?
A29: Proper waste management practices for Sulfapyridine are crucial to prevent environmental contamination and potential harm to human health. These practices should align with local regulations and guidelines for pharmaceutical waste disposal.
Q30: When was Sulfapyridine first introduced as an antibacterial agent?
A31: Sulfapyridine was introduced in the late 1930s and gained prominence for its efficacy against pneumococcal infections. [] Its discovery marked a significant milestone in the development of antimicrobial therapy.
Q31: Are there any cross-disciplinary applications of Sulfapyridine research?
A32: Research on Sulfapyridine's interactions with biological systems, such as its effects on mast cells and allergic reactions, highlights its potential applications beyond its antibacterial properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

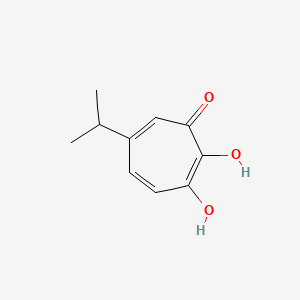

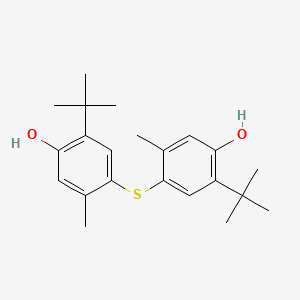
![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)

